N~1~,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine
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Overview
Description
N~1~,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine is a unique organoboron compound characterized by its benzothiadiborole core and tetramethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine typically involves the reaction of a benzothiadiborole precursor with tetramethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction temperature is maintained between 0°C and room temperature to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for N1,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the tetramethyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding boronic acids or borates.
Reduction: Formation of partially or fully reduced boron-containing compounds.
Substitution: Formation of substituted benzothiadiborole derivatives.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine involves its ability to coordinate with metal ions and form stable complexes. This coordination can influence various molecular pathways, including catalytic cycles in organic synthesis and biological interactions at the molecular level. The compound’s boron atoms play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the benzothiadiborole core.
N,N,N’,N’-Tetramethyl-1,3-diaminopropane: Another related compound with different applications and reactivity.
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine is unique due to its benzothiadiborole core, which imparts distinct chemical and physical properties
Properties
CAS No. |
142179-57-5 |
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Molecular Formula |
C10H16B2N2S |
Molecular Weight |
217.9 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethyl-2,1,3-benzothiadiborole-1,3-diamine |
InChI |
InChI=1S/C10H16B2N2S/c1-13(2)11-9-7-5-6-8-10(9)12(15-11)14(3)4/h5-8H,1-4H3 |
InChI Key |
UARGSJBRAMHGAT-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2B(S1)N(C)C)N(C)C |
Origin of Product |
United States |
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